7H-Benzofuro[2,3-b]carbazole
Description
Contextualization within Fused-Ring Heterocyclic Chemistry
7H-Benzofuro[2,3-b]carbazole belongs to the extensive family of fused-ring heterocyclic compounds. These are organic molecules that feature at least two rings, one of which is a heterocycle (a ring containing at least one atom other than carbon), fused together. The structure of this compound is a pentacyclic system, comprising a benzofuran (B130515) moiety fused to a carbazole (B46965) nucleus.
The carbazole unit, a tricyclic system with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is known for its electron-rich nature, providing good hole-transporting properties. The fusion of a benzofuran ring, another heterocyclic system containing an oxygen atom, to the carbazole backbone extends the π-electron system. This extended conjugation is a key feature that influences the electronic and photophysical properties of the molecule.
Significance and Research Interest in the Benzofuro[2,3-b]carbazole Scaffold
The scientific intrigue surrounding the benzofuro[2,3-b]carbazole scaffold primarily stems from its potential applications in the field of organic electronics. Carbazole derivatives, in general, are recognized for their thermal and photochemical stability, making them robust building blocks for various functional materials. iucr.org The ability to easily functionalize the carbazole ring allows for the synthesis of a wide array of derivatives with tailored properties. iucr.org
Specifically, the benzofuro[2,3-b]carbazole framework is investigated for its utility in creating molecular glasses, which are crucial components in electroactive and photoactive devices. iucr.orgresearchgate.net Research has highlighted the use of benzofurocarbazole and its isomer, benzothienocarbazole, as electron donor moieties in thermally activated delayed fluorescence (TADF) emitters, which can enhance the quantum efficiency of blue organic light-emitting diodes (OLEDs). rsc.org
Structural and Electronic Similarities with Related Carbazole Derivatives and Isomers
The structure of this compound is characterized by a high degree of planarity. X-ray crystallography studies have revealed that the benzofuran and carbazole ring systems are nearly co-planar, with a dihedral angle of approximately 3.31 degrees. iucr.orgresearchgate.netnih.gov This planarity facilitates intermolecular interactions, such as π-π stacking, which are important for charge transport in organic semiconductor materials. The crystal structure is stabilized by weak intermolecular C-H···π interactions. iucr.orgresearchgate.netnih.gov
The electronic properties of this compound are intrinsically linked to its fused-ring structure. The extended π-conjugation generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap compared to the parent carbazole molecule. This is a critical factor in determining the absorption and emission characteristics of the compound, making it suitable for optoelectronic applications.
To provide a comparative perspective, the structural and electronic properties of this compound can be contrasted with its isomers and related carbazole derivatives, such as indolocarbazoles and benzothienocarbazoles. While specific data for the unsubstituted parent compounds can be challenging to find in the literature, studies on their derivatives offer valuable insights. For instance, the fusion of different heterocyclic rings (furan, thiophene, or indole) to the carbazole core significantly influences the electronic energy levels and, consequently, the material's performance in electronic devices.
Below are interactive data tables summarizing the crystallographic data for this compound and a comparison of electronic properties of related carbazole derivatives.
Table 1: Crystallographic Data for this compound iucr.orgresearchgate.netnih.gov
| Property | Value |
| Chemical Formula | C₁₈H₁₁NO |
| Molecular Weight | 257.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 26.087(3) Å, b = 5.9585(8) Å, c = 7.8146(10) Å |
| Dihedral Angle | ~3.31° (between benzofuran and carbazole rings) |
Table 2: Comparison of Electronic Properties of Related Fused Carbazole Derivatives
| Compound Class/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole | - | - | - |
| 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole | - | - | - |
| Indolocarbazole Derivatives | -5.78 to -5.99 | -2.99 to -3.19 | ~2.79 to ~2.8 |
Structure
3D Structure
Properties
CAS No. |
1246308-83-7 |
|---|---|
Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
7H-[1]benzofuro[2,3-b]carbazole |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-17(12)20-18(14)10-16(13)19-15/h1-10,19H |
InChI Key |
ISBQNNXMWRWLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC=CC=C54 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7h Benzofuro 2,3 B Carbazole and Its Derivatives
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has proven to be a versatile tool for the formation of the benzofuro[2,3-b]carbazole skeleton, enabling both cross-coupling/cyclization strategies and direct C-H activation pathways.
Cross-Coupling and Subsequent Cyclization Strategies
A prominent two-step palladium-catalyzed methodology involves an initial Suzuki-Miyaura cross-coupling reaction, followed by a double Buchwald-Hartwig amination to construct the carbazole (B46965) ring system. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of various benzo core.ac.uknih.govfuro[3,2-b]indoles. beilstein-journals.orgnih.gov The process typically starts with the regioselective Suzuki-Miyaura coupling of a dihalo-benzofuran, such as 2,3-dibromobenzofuran, with a 2-bromophenylboronic acid derivative. beilstein-journals.org The resulting intermediate then undergoes an intramolecular double Buchwald-Hartwig reaction to yield the final benzofuroindole product. beilstein-journals.orgnih.gov The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig cyclization step, with bidentate ligands like BINAP and XantPhos, and monodentate ligands such as DavePhos showing high efficacy depending on the specific substrates. beilstein-journals.org This sequence provides a reliable route to a variety of substituted benzofuro[3,2-b]indoles in moderate to very good yields. beilstein-journals.org
Another strategy involves the palladium-catalyzed coupling of alkynes with appropriately substituted aryl iodides. acs.org This process proceeds through a cascade of carbopalladation of the alkyne, followed by a heteroatom-directed vinylic to aryl palladium migration, and culminates in a ring-closing intramolecular arylation or Mizoroki-Heck reaction to furnish the carbazole, indole (B1671886), or dibenzofuran (B1670420) core. acs.org
Oxidative Intramolecular C–H/C–H Coupling Reactions
Direct C-H activation strategies offer an atom-economical alternative for the synthesis of carbazole derivatives. Palladium-catalyzed intramolecular oxidative C-H amination has been developed for the construction of carbazole architectures. rsc.org This method utilizes a Pd(II)/Pd(IV) catalytic cycle and has been shown to be effective for the late-stage functionalization of complex molecules. rsc.org
Furthermore, palladium-catalyzed twofold oxidative cyclization of methyl 2,4-dianilinobenzoates has been employed to synthesize indolo[3,2-a]carbazoles. beilstein-journals.org This approach relies on an initial double Buchwald-Hartwig amination to prepare the dianilinobenzoate precursor, which then undergoes a bidirectional indole annulation via oxidative biaryl coupling. beilstein-journals.org
Acid-Catalyzed Cyclization Methods
Acid catalysis provides a powerful means to effect cascade reactions, leading to the rapid assembly of the complex benzofuro[2,3-b]carbazole ring system from simpler precursors.
Trifluoroacetic Acid (TFA)-Promoted Cascade Annulations
A highly efficient one-pot synthesis of fluorescent benzofuro[3,2-b]carbazoles has been achieved through a Trifluoroacetic Acid (TFA)-promoted cascade annulation. rsc.orgrsc.org This multicomponent reaction involves sulfur ylides, 2-hydroxy-β-nitrostyrenes, and indoles. rsc.orgrsc.org The reaction proceeds under mild conditions and results in the formation of seven new bonds and two new rings in a single transformation. rsc.orgrsc.org The proposed mechanism suggests a cascade of reactions that ultimately leads to the desired polycyclic aromatic system. rsc.orgrsc.org The photophysical properties of the resulting benzofuro[3,2-b]carbazoles can be tuned by altering the electronic nature of the substituents on the core structure. rsc.orgrsc.org
Lewis Acid-Mediated Cyclization (e.g., Zinc Bromide, Tin Tetrachloride)
Lewis acids are effective catalysts for various cyclization and annulation reactions to form carbazole and related heterocyclic structures. For instance, Zinc Bromide (ZnBr₂) has been utilized to mediate the domino reaction of indole methyl bromides with arenes and heteroarenes to produce carbazole derivatives. nih.gov The synthesis of the parent 7H-1-Benzofuro[2,3-b]carbazole has been reported via a ZnBr₂-assisted reaction between tert-butyl-3-(2,2-di(ethoxycarbonyl)vinyl)-2-(bromomethyl)-1H-indole-1-carboxylate and benzo[b]furan. nih.gov
Tin Tetrachloride (SnCl₄) has been employed in Friedel-Crafts arylation and subsequent cyclization and aromatization reactions starting from 3-acetyl or aryl-substituted 2-pivaloyloxymethyl indoles to generate annulated carbazoles. nih.gov Other Lewis acids, such as Indium(III) chloride (InCl₃) and Gallium(III) chloride (GaCl₃), have also been shown to be effective in the synthesis of highly substituted amino carbazoles. nih.gov
Samarium(II)-Mediated Cascade Approaches (Illustrated by related systems)
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has been utilized in radical cascade reactions to construct complex polycyclic systems. nih.govmdpi.com While a direct application to 7H-Benzofuro[2,3-b]carbazole is not explicitly detailed in the provided context, the synthesis of the structurally related dibenzoindolo[3,2-b]carbazoles via a SmI₂-mediated radical cascade highlights the potential of this methodology. core.ac.ukacs.orgnih.gov This approach involves a two-directional radical cascade that is initiated by the reduction of a suitable precursor with SmI₂. core.ac.ukacs.orgnih.gov The versatility of SmI₂ in promoting complex bond-forming sequences, including those involving hydrogen atom transfer (HAT) processes, suggests its applicability to the synthesis of a wide range of complex heterocyclic architectures, including derivatives of this compound. nih.gov
Design and Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficient synthesis of the this compound core and its derivatives is critically dependent on the careful design and optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, base, temperature, and reaction time can dramatically influence the yield, purity, and selectivity of the final products. Research in this area focuses on developing methodologies that are not only high-yielding but also align with the principles of green chemistry, favoring milder conditions and reduced reaction times.
A foundational method for synthesizing the parent compound, this compound, involves a Lewis acid-catalyzed reaction. In this procedure, anhydrous Zinc Bromide (ZnBr₂) is used as a catalyst in dry 1,2-dichloroethane (B1671644) as the solvent. nih.gov The reaction proceeds at room temperature and is typically complete within two hours. nih.gov This approach has been successfully applied to produce both the unsubstituted parent compound and its derivatives, such as 7-Phenylsulfonyl-7H-benzofurano[2,3-b]carbazole, under similar conditions.
Table 1: Lewis Acid Catalyzed Synthesis of this compound
| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Product |
|---|---|---|---|---|---|
| tert-butyl-3-(2,2-di(ethoxycarbonyl)vinyl)-2-(bromomethyl) -1H-indole-1-carboxylate | ZnBr₂ | 1,2-dichloroethane | Room Temp | 2 | This compound nih.gov |
Further optimization efforts in the broader field of carbazole and benzofuran (B130515) synthesis have explored a variety of catalytic systems, solvents, and bases to improve reaction outcomes. These studies, while not all specific to the this compound core, provide crucial insights into the factors governing the formation of this heterocyclic system.
The choice of catalyst is paramount. While Lewis acids like ZnBr₂ are effective, other systems have been developed for related carbazole syntheses. These include:
Transition Metals: Palladium-catalyzed cross-coupling reactions are widely used for constructing carbazole frameworks from aryl iodides and alkynes. acs.org Gold (AuCl₃) and other metals like rhodium and iridium have also been employed to catalyze various cyclization reactions leading to carbazoles. organic-chemistry.org
Brønsted Acids: Solid acidic catalysts, such as sulfonic acid-functionalized amorphous carbon (AC-SO₃H), have been used for the synthesis of benzo[a]carbazole derivatives at high temperatures (240 °C), offering advantages like low cost and reusability. rsc.org
Organocatalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been used as an organocatalyst for the synthesis of functionalized carbazoles in water, promoting a green chemistry approach. nih.gov
The solvent and base system also plays a pivotal role in reaction efficiency and selectivity. Systematic screening has shown that the optimal choice is highly dependent on the specific reaction mechanism. For instance, in one study on carbazole synthesis, toluene (B28343) was identified as the superior solvent over options like acetonitrile, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). In the same study, the inorganic base Cesium Carbonate (Cs₂CO₃) provided the highest yield compared to other organic and inorganic bases.
Table 2: Optimization of Base for a Representative Carbazole Synthesis
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | Toluene | 12 | 25 |
| DBU | Toluene | 12 | 41 |
| K₃PO₄ | Toluene | 8 | 53 |
| K₂CO₃ | Toluene | 6 | 67 |
| Cs₂CO₃ | Toluene | 4 | 81 |
Temperature and reaction time are interconnected variables that must be fine-tuned. While some modern catalytic systems operate efficiently at room temperature, others require significant thermal energy. nih.govscielo.br For example, the use of a solid acid catalyst for benzo[a]carbazole synthesis necessitated a high temperature of 240 °C for a 2-hour reaction to achieve a 73% yield. rsc.org Conversely, in the synthesis of related dihydrobenzofuran compounds, optimization efforts successfully reduced the reaction time from 20 hours to just 4 hours without a significant loss in conversion or selectivity, primarily by selecting a more efficient solvent and temperature. scielo.br In another approach utilizing ultrasound assistance for the synthesis of 3-(2-benzofuroyl)carbazole derivatives, reactions were completed in 2-4 hours at 80 °C. nih.gov These examples underscore the importance of a multi-parameter approach to optimize reaction conditions for the synthesis of complex heterocyclic molecules like this compound, balancing the goals of high yield, selectivity, and operational efficiency.
Comprehensive Structural and Spectroscopic Characterization Studies
Single-Crystal X-ray Diffraction Analyses
Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structure of 7H-Benzofuro[2,3-b]carbazole and its analogs at the atomic level.
The fundamental this compound molecule exhibits a nearly planar conformation. nih.govnih.govresearchgate.net In the parent compound, C₁₈H₁₁NO, the dihedral angle between the carbazole (B46965) and benzofuran (B130515) ring systems is a mere 3.31 (3)°. nih.govnih.govresearchgate.net This high degree of planarity is a key characteristic of the fused pentacyclic unit. nih.gov Even with the introduction of certain substituents, the carbazole skeleton generally remains essentially planar. nih.gov For instance, in 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, the carbazole core maintains its planarity. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₈H₁₁NO |
| Formula weight | 257.28 |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| a (Å) | 26.087 (3) |
| b (Å) | 5.9585 (8) |
| c (Å) | 7.8146 (10) |
| Volume (ų) | 1214.7 (3) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from references nih.govresearchgate.net.
The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. In the parent compound, weak C—H⋯π interactions are the primary stabilizing force in the crystal structure. nih.govnih.govresearchgate.net
The addition of substituents to the this compound core can significantly influence the crystal packing and molecular geometry. The presence of an ethyl or phenyl group attached to the carbazole unit does not cause substantial variations in the core structural parameters. nih.gov However, the introduction of a bulky phenylsulfonyl group on the nitrogen atom of the carbazole moiety has a pronounced effect. In 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, the benzene (B151609) ring of the phenylsulfonyl group is oriented almost orthogonally to the carbazole plane, with dihedral angles of 85.42 (9)° and 84.52 (9)° for the two independent molecules in the asymmetric unit. nih.gov
Substituents also dictate the nature of the intermolecular interactions that govern the crystal packing. While the parent compound relies on C—H⋯π interactions, derivatives can exhibit a combination of C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.gov The specific substituents and their positions on the molecular framework ultimately determine the final three-dimensional arrangement in the solid state. mdpi.com
Advanced Spectroscopic Probing
Spectroscopic techniques provide valuable information about the electronic structure and excited-state properties of this compound and its derivatives.
The UV-Visible absorption spectra of carbazole derivatives are characterized by distinct electronic transitions. A series of carbazole–benzimidazole conjugates, which share structural similarities with the benzofurocarbazole system, exhibit absorption bands that are influenced by the electronic nature of the substituents. researchgate.net Theoretical studies using DFT and TD-DFT on carbazole-based oligomers have been employed to simulate and understand their UV-Vis spectra, highlighting the effect of different acceptor units on the electronic properties. researchgate.net
Derivatives of this compound are known for their photoluminescent properties, often exhibiting emissions in the blue to green region of the visible spectrum. The fluorescence of carbazole-based dyes is sensitive to the electron-donating or -accepting strength of the substituents and the degree of π-conjugation. researchgate.net For instance, certain carbazole derivatives substituted with triphenylamine (B166846) exhibit blue emission, while others coupled with a naphthalimide unit show a red-shifted emission. researchgate.net The linkage of a carbazole ring to a 2,4,6-triphenyl-1,3,5-triazine (B147588) central moiety can result in green fluorescence. researchgate.net The parent carbazole molecule itself displays characteristic fluorescence and phosphorescence spectra. researchgate.net The emission properties can be tuned through molecular design, making these compounds promising candidates for various optoelectronic applications. researchgate.net
Time-Resolved Spectroscopy for Excited-State Dynamics (e.g., delayed fluorescence, room-temperature phosphorescence)
Time-resolved spectroscopy is essential for understanding the transient phenomena that occur after a molecule absorbs light. For carbazole derivatives, these studies reveal a complex interplay between different excited states.
Upon photoexcitation, carbazole-based molecules are promoted to a higher singlet excited state (Sx), which typically decays to the first singlet excited state (S1) via internal conversion (IC) on a sub-picosecond timescale. mdpi.com The S1 state can then relax through several pathways: fluorescence (prompt emission), intersystem crossing (ISC) to a triplet state (T1), or non-radiative decay. The lifetime of the S1 state for carbazole in solution is typically around 13–15 nanoseconds. mdpi.com
Delayed Fluorescence: In some carbazole systems, particularly those designed for thermally activated delayed fluorescence (TADF), the energy gap between the S1 and T1 states is small enough that triplet excitons can be converted back to the S1 state through reverse intersystem crossing (RISC). researchgate.net This process allows for harvesting of triplet excitons, which would otherwise be lost to non-radiative decay or long-lived phosphorescence, and converting them into delayed fluorescence that has a much longer lifetime than prompt fluorescence. Carbazole dendrimers, for example, have been studied for their TADF properties, showing how molecular architecture influences excited-state dynamics. chemrxiv.org
Room-Temperature Phosphorescence (RTP): The emission from the T1 state to the ground state (S0) is known as phosphorescence. While typically weak and short-lived at room temperature in solution due to quenching by molecular oxygen, certain molecular designs and environments can facilitate persistent room-temperature phosphorescence (pRTP). mdpi.comfrontiersin.org For carbazole derivatives, pRTP can be achieved by embedding them in a rigid matrix, such as a polymer film, which restricts vibrational and rotational motions that quench the triplet state. nih.gov Studies on halobenzonitrile–carbazoles have shown that impurities present in commercially available carbazole can enable efficient pRTP, with lifetimes up to 0.22 seconds and quantum yields as high as 22%. researchgate.netfrontiersin.org In contrast, highly purified carbazole derivatives often exhibit TADF instead of strong pRTP, highlighting the critical role of intermolecular interactions and trace components. frontiersin.orgnih.gov
The table below summarizes representative excited-state lifetime data for various carbazole-based systems.
| Compound/System | Phenomenon | Lifetime (τ) | Conditions |
| Carbazole (Cz) | S1 Fluorescence | 13-15 ns | In organic solvents |
| Halobenzonitrile-carbazole | pRTP | up to 0.22 s | Crystalline powder |
| Carbazole-naphthalimide PLA | RTP | 407 ms | Vacuum-sealed film |
| Star-shaped carbazole molecule | Phosphorescence | 4.1 µs | In DMSO solution |
| Laboratory-synthesized carbazole | Delayed Fluorescence | ms range | Crystalline powder |
This table presents a selection of data from various studies to illustrate the range of excited-state dynamics in carbazole derivatives. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net
Investigation of Singlet-Triplet Energy Splitting (ΔEST)
The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter that governs the photophysical behavior of a molecule, particularly its ability to exhibit TADF. A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient RISC, which is the cornerstone of TADF.
Molecular design strategies are employed to minimize ΔEST in carbazole-based materials. This is often achieved by creating a molecular structure where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. In many bipolar host materials incorporating carbazole as the donor and an acceptor unit like oxadiazole, the HOMO is localized on the carbazole moiety, while the LUMO resides on the acceptor. unige.ch This spatial separation reduces the exchange energy, thereby decreasing ΔEST.
Furthermore, introducing steric hindrance through strategically placed substituents, such as methyl groups, can be used to fine-tune the electronic structure. By twisting the molecular backbone, the overlap between HOMO and LUMO can be precisely controlled. This approach has been shown to increase the triplet energy (ET) while having a less pronounced effect on the singlet energy (ES), effectively engineering the ΔEST for optimal device performance in applications like Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). unige.ch
The following table illustrates how chemical modification can influence the singlet and triplet energies in a carbazole–oxadiazole system.
| Compound | Triplet Energy (ET) | Singlet Energy (ES) | Key Structural Feature |
| o-PCzPOXD | 2.62 eV | 3.45 eV | Phenylcarbazole |
| o-2MPCzPOXD | 2.66 eV | 3.47 eV | Methyl group at 2-position of Cz |
| o-3MPCzPOXD | 2.73 eV | 3.52 eV | Methyl group at 3-position of Cz |
Data adapted from a study on carbazole-oxadiazole bipolar host materials. unige.ch
Circularly Polarized Luminescence (CPL) Properties of Chiral Derivatives
Circularly polarized luminescence (CPL) is an emission phenomenon where a chiral molecule emits left- and right-circularly polarized light with different intensities. This property is of great interest for applications in 3D displays, optical data storage, and security inks. To exhibit CPL, a luminescent molecule must be chiral.
For carbazole-based systems, chirality is typically introduced by synthesizing derivatives that possess axial chirality. This can be achieved by incorporating inherently chiral units like binaphthyl groups into the molecular structure or by creating sterically hindered systems like azahelicenes. researchgate.netresearchgate.netnih.gov For instance, chiral carbazole-based BODIPY dyes have been synthesized that exhibit CPL in both solution and solid states. researchgate.netrsc.org
The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum or g_CPL), which is the ratio of the difference in intensity between left and right circularly polarized emission to the total emission intensity. Axially chiral bibenzo[b]carbazole derivatives have been shown to exhibit strong CPL in the solid state, with g_lum values up to -3.5 x 10⁻³. researchgate.net Similarly, pyridopyrrolo-carbazole-based azahelicenes, which are π-extended chiral structures, have demonstrated even larger dissymmetry factors, with |g_CPL| values reaching 4.4 x 10⁻³. nih.gov These studies underscore the potential of designing highly CPL-active materials by controlling the chiral structure of the carbazole core.
This table showcases representative CPL dissymmetry factors for different classes of chiral carbazole derivatives. researchgate.netresearchgate.netnih.gov
Computational and Theoretical Investigations of 7h Benzofuro 2,3 B Carbazole Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard and reliable methodology for investigating the ground-state electronic properties of organic molecules. researchgate.netunesp.br Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for carbazole-based systems. unesp.brjst.go.jpnih.gov
The electronic structure of 7H-Benzofuro[2,3-b]carbazole is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level corresponds to the ability to donate an electron and is related to the ionization potential, while the LUMO level relates to the ability to accept an electron, known as the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (E_g), is a critical parameter that influences the molecule's optical and electronic properties. unesp.br
In benzofurocarbazole systems, the HOMO is typically delocalized across the entire π-conjugated framework, including both the electron-rich carbazole (B46965) and benzofuran (B130515) moieties. jst.go.jpresearchgate.net The LUMO is also generally distributed across the π-system. jst.go.jp This delocalization is facilitated by the molecule's rigid and nearly co-planar structure, where the dihedral angle between the benzofuran and carbazole rings is very small. nih.govnih.govresearchgate.net DFT calculations for isomeric and related systems show that the fusion of the benzofuran unit to the carbazole core effectively modulates the FMO energy levels. jst.go.jpresearchgate.net
Table 1: Representative Calculated Frontier Molecular Orbital Energies for Benzofurocarbazole Systems
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Computational Method |
| Benzofuro[2,3-c]carbazoloquinol | -4.99 | -1.75 | 3.24 | B3LYP/6-31G(d,p) jst.go.jp |
| Benzofuro[2,3-c]carbazoloquinol Derivative | -4.96 | -1.78 | 3.18 | B3LYP/6-31G(d,p) jst.go.jp |
| Isomeric Benzofurocarbazole Donor | -5.54 | -1.63 | 3.91 | B3LYP/6-31G* researchgate.net |
This table presents data from closely related benzofurocarbazole derivatives to provide representative values for the this compound system.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying electronic excited states and predicting optical properties. nih.govmdpi.com By calculating the transition energies and oscillator strengths (f), TD-DFT can simulate the UV-Visible absorption spectrum of a molecule. The lowest energy transition, typically the HOMO to LUMO transition, corresponds to the maximum absorption wavelength (λ_max).
For benzofuro[2,3-c]carbazoloquinol dyes, TD-DFT calculations have shown that the main absorption bands in the visible region arise from π-π* transitions. jst.go.jp The calculated HOMO and LUMO energy levels from DFT also correlate well with experimentally determined values from electrochemistry, such as cyclic voltammetry. jst.go.jp The oxidation potential of a material is directly related to its HOMO energy level, providing a bridge between theoretical predictions and experimental validation. jst.go.jpresearchgate.net
Table 2: Predicted Optical Properties for a Benzofuro[2,3-c]carbazoloquinol System
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S_0 → S_1 | 486.2 | 0.47 | HOMO → LUMO (99%) |
| S_0 → S_2 | 413.9 | 0.07 | HOMO-1 → LUMO (95%) |
This table shows TD-DFT (B3LYP/6-31G(d,p)) results for a related quinol derivative, illustrating the type of data obtained for predicting optical properties. jst.go.jp
The efficiency of charge transport in organic semiconductor materials is crucial for device performance. Theoretical modeling based on Marcus theory is widely used to understand charge hopping between adjacent molecules. A key parameter in this theory is the internal reorganization energy (λ), which is the energy required for a molecule's geometry to relax from its neutral-state geometry to the ion-state geometry and vice versa. researchgate.neticm.edu.pl A lower reorganization energy facilitates faster charge transfer.
DFT calculations are employed to compute the reorganization energies for both hole transport (λ_h) and electron transport (λ_e). icm.edu.pl Studies on carbazole and its benzofused isomers have shown that molecular rigidity is essential for minimizing λ. icm.edu.pl The planar, fused structure of this compound is expected to provide a low reorganization energy, making it a promising candidate for an efficient charge-transporting material. nih.gov For instance, benzo(b)carbazole, which has a rigid skeleton, was found to have a low reorganization energy for hole transport (0.18 eV) and electron transport (0.11 eV). icm.edu.pl
Quantum Chemical Calculations for Excited States and Photophysical Phenomena
Quantum chemical calculations are indispensable for understanding the complex photophysical processes that occur after a molecule absorbs light. Beyond predicting emission wavelengths, methods like TD-DFT can be used to calculate the energies of the lowest singlet (S_1) and triplet (T_1) excited states. nih.govmdpi.com The energy difference between these two states (ΔE_ST) is a paramount parameter in the design of materials for Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs). researchgate.net
A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state, thus harvesting triplet excitons and enhancing device efficiency. The design of benzofurocarbazole moieties is a known strategy for developing TADF emitters. researchgate.net The rigid, fused-ring structure helps to minimize the geometric relaxation between the S_1 and T_1 states, which in turn minimizes the exchange energy, leading to a smaller ΔE_ST. nih.gov Theoretical calculations on various carbazole-based donor-acceptor molecules confirm that structural modifications directly tune the triplet energies and the ΔE_ST. nih.gov
Theoretical Approaches to Structure-Property Relationships
A central goal of computational studies is to establish clear structure-property relationships that can guide the rational design of new materials. mdpi.comresearchgate.net For this compound, theoretical approaches reveal several key relationships:
π-Conjugation and Band Gap: The fusion of the benzofuran ring with the carbazole core creates an extended π-conjugated system. This delocalization lowers the energy of the LUMO and can raise the energy of the HOMO, resulting in a smaller HOMO-LUMO energy gap compared to carbazole alone. This gap directly determines the color of light the molecule absorbs and emits. unesp.br
Molecular Rigidity and Charge Transport: The co-planar and rigid structure of the fused system is critical for efficient charge transport. nih.govumons.ac.be This rigidity minimizes the internal reorganization energy (λ), which is a major barrier to charge hopping between molecules. icm.edu.pl A more rigid molecule undergoes less geometric change upon ionization, leading to faster charge transfer rates.
Structural Influence on Excited States: The rigid framework and the electronic nature of the fused benzofuran and carbazole units dictate the energies of the S_1 and T_1 states. The spatial separation or overlap of the HOMO and LUMO, controlled by the molecular geometry, directly impacts the singlet-triplet energy splitting (ΔE_ST), making this molecular scaffold tunable for applications like TADF. researchgate.netnih.gov
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties, high thermal stability, and excellent charge-transporting capabilities of carbazole-based compounds have established them as essential materials in the fabrication of high-efficiency OLEDs. mdpi.commdpi.com Derivatives of the 7H-Benzofuro[2,3-b]carbazole scaffold are intelligently designed and synthesized to function in multiple roles within the OLED device structure, including as emitters, hosts, and charge-transporting materials. rsc.org
Derivatives of the benzofuro[2,3-b]carbazole framework are developed as advanced emitter materials, particularly for achieving deep-blue emission, a critical component for full-color displays and white lighting. A novel deep-blue fluorescent emitter incorporating a twisting carbazole-benzofuro[2,3-b]pyrazine structure has been synthesized. mdpi.com An OLED device using this material as a doped emitter achieved a high external quantum efficiency (EQE) of 4.34% and demonstrated exceptional color purity, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.05). mdpi.com
Furthermore, the principles of thermally activated delayed fluorescence (TADF) are applied to carbazole-based systems to harness both singlet and triplet excitons, pushing the theoretical internal quantum efficiency (IQE) to 100%. bohrium.comnih.gov The design strategy for TADF molecules often involves creating a donor-acceptor (D-A) structure to minimize the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). bohrium.com By modifying carbazole-benzonitrile derivatives, researchers have developed TADF emitters that lead to high-performance OLEDs. For instance, the tPCNBN molecule, which incorporates tert-butyl units on the carbazole (B46965) donor, achieved a maximum EQE of 33.1%. bohrium.com Another study showed that replacing a standard carbazole donor with a 1,3,6,8-tetramethyl-carbazole (tMCz) derivative in a TADF emitter (tMCzPN) resulted in a significantly higher EQE of 26.0% compared to its non-methylated counterpart (5.3%). nih.gov This enhancement is attributed to the increased steric hindrance which promotes a more twisted structure, a key factor for efficient TADF. nih.gov
Table 1: Performance of OLEDs with Benzofurocarbazole-based Emitters
| Emitter Type | Emitter Material | Max. External Quantum Efficiency (EQE) | Color / CIE (x, y) | Reference |
|---|---|---|---|---|
| Fluorescent | Twisting Carbazole-Benzofuro[2,3-b]pyrazine | 4.34% | Deep-Blue (0.15, 0.05) | mdpi.com |
| TADF | tPCNBN | 33.1% | Not Specified | bohrium.com |
| TADF | tMCzPN | 26.0% | Not Specified | nih.gov |
To prevent efficiency losses from effects like triplet-triplet annihilation and concentration quenching in phosphorescent OLEDs (PhOLEDs), the phosphorescent emitters (guests) are typically dispersed in a host material matrix. nih.govnih.gov Carbazole derivatives are widely used for this purpose due to their high triplet energy and good charge transport properties. mdpi.com The host material must have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer. nih.gov
Researchers have synthesized pyridinyl-carbazole derivatives (H1 and H2) as host materials for both green and blue PhOLEDs. nih.gov These materials exhibit high thermal stability and high triplet energies (2.82 eV for H1 and 2.81 eV for H2). nih.gov A blue PhOLED using H2 as the host for the FIrpic emitter achieved a maximum EQE of 10.3%, while a green device with the Ir(ppy)₃ emitter in the same host reached an EQE of 9.4% at a high brightness of 1000 cd/m². nih.gov Similarly, multi-resonance host materials based on an indolo[3,2,1-jk]carbazole (B1256015) (ICz) motif have been developed for blue PhOLEDs. nih.gov A device using the m-ICzPBI host with the FIrpic emitter demonstrated a high EQE of 13.4% and low efficiency roll-off. nih.gov
The inherent hole-transporting nature of the carbazole unit makes its derivatives, including the benzofurocarbazole family, excellent candidates for hole-transporting materials (HTMs) in OLEDs and other electronic devices. mdpi.comgoogle.com An effective HTM facilitates the efficient injection and transport of holes from the anode to the emissive layer, contributing to balanced charge carrier distribution and improved device performance. Fused-ring carbazole derivatives are recognized for their good thermal stability and tunable frontier orbital energies, making them suitable for charge transport applications. rsc.org The development of novel carbazole-based HTMs is a key area of research, aiming to create materials with high hole mobility and appropriate energy levels to match other layers in the device stack. google.comnih.gov
A primary goal in OLED research is to simultaneously achieve high quantum efficiency and long operational stability. The molecular design of materials based on the benzofurocarbazole scaffold plays a crucial role in this endeavor. For instance, creating solution-processable bipolar host materials allows for balanced charge transport, which is critical for high-efficiency TADF devices. rsc.org The use of a carbazole-benzophenone derivative (BPBCzO) as a host for the green TADF emitter 4CzIPN resulted in an OLED with an outstanding EQE of 23.2% and minimal efficiency roll-off, retaining over 90% of its peak efficiency at a practical luminance of 1000 cd m⁻². rsc.org
Another strategy involves designing rigid molecular frameworks to enhance thermal stability and device lifetime. Connecting a carbazole moiety to an anthracene[2,3-b]benzofuran core yielded a material (ABFCz) with a high glass transition temperature. researchgate.net A blue-emitting OLED based on this material achieved a maximum EQE of 7.7%, demonstrating that rigidifying the molecular structure is a viable path to creating stable and efficient blue emitters. researchgate.net Furthermore, developing bifunctional materials that can act as both an emitter and a host simplifies device architecture. A deep-blue fluorescent emitter based on a carbazole-benzofuro[2,3-b]pyrazine derivative, which had a high triplet energy of 2.7 eV, was also used as a host for phosphorescent dopants to create highly efficient hybrid white OLEDs. mdpi.com A warm-white device fabricated using this strategy reached a remarkable EQE of 20.1%. mdpi.com
Table 2: Performance Enhancement Strategies for Carbazole-Based OLEDs
| Strategy | Material/Device | Key Performance Metric | Outcome | Reference |
|---|---|---|---|---|
| Bipolar Host Material | BPBCzO host with 4CzIPN emitter | Max. EQE | 23.2% | rsc.org |
| Rigid Molecular Framework | ABFCz emitter | Max. EQE | 7.7% | researchgate.net |
| Bifunctional Material (Emitter & Host) | Carbazole-Benzofuro[2,3-b]pyrazine derivative | Max. EQE (Warm White OLED) | 20.1% | mdpi.com |
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
The properties that make benzofurocarbazole derivatives suitable for OLEDs—strong light absorption, good charge transport, and high stability—are also highly desirable for light-harvesting applications in organic solar cells. mdpi.com
In OPVs, the goal is to maximize light absorption across the solar spectrum and efficiently convert the generated excitons into free charge carriers. The development of narrow band-gap polymers is a key strategy to enhance light absorption. Researchers have synthesized polymers based on an indolo[3,2-b]carbazole (B1211750) donor unit and a benzofurazan (B1196253) acceptor unit. researchgate.net One such polymer, PICzODTBF, exhibited broad absorption with an optical band gap of 1.90 eV. researchgate.net The energy levels of these polymers were also optimized for efficient charge transfer to the fullerene acceptor (PC₇₁BM). researchgate.net A solar cell fabricated with the PICzODTBF:PC₇₁BM blend achieved a power conversion efficiency (PCE) of 3.23%, demonstrating the potential of fused-carbazole derivatives as effective donor materials in organic photovoltaics. researchgate.net The linear side chains on this polymer were noted to promote better π–π stacking, leading to red-shifted absorption and improved device performance compared to a similar polymer with branched side chains. researchgate.net
Chemical Compounds Mentioned
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| tPCNBN | tert-butyl modified carbazole-benzonitrile derivative (specific structure not fully detailed in source) |
| tMCzPN | 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile |
| FIrpic | Iridium(III)bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate |
| Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) |
| m-ICzPBI | Multi-resonance indolo[3,2,1-jk]carbazole-based host (specific structure not fully detailed in source) |
| BPBCzO | 4,4′-di(3-phenylcarbazol-9-yl)benzophenone |
| 4CzIPN | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |
| ABFCz | Anthracene[2,3-b]benzofuran-carbazole derivative (specific structure not fully detailed in source) |
| PICzODTBF | Indolo[3,2-b]carbazole and 5,6-bis(octyloxy)benzofurazan based polymer |
| PC₇₁BM | mdpi.commdpi.com-Phenyl-C₇₁-butyric acid methyl ester |
Enhancement of Exciton (B1674681) Dissociation Efficiency
Currently, specific research data detailing the direct role of this compound in the enhancement of exciton dissociation efficiency in organic solar cells is not extensively available in the public domain. The principles of efficient exciton dissociation rely on the energetic landscape and morphology of the donor-acceptor interface, areas where carbazole derivatives, in general, have shown promise.
Tuning of Energy Levels for Optimal Donor-Acceptor Alignment
The ability to tune the energy levels (HOMO/LUMO) of donor materials is critical for achieving efficient charge transfer in organic photovoltaics. While the functionalization of the carbazole core is a known strategy for this purpose, specific studies focusing on the this compound scaffold for optimizing donor-acceptor alignment are not prominently documented.
Organic Field-Effect Transistors (OFETs)
The development of high-performance organic semiconductors is crucial for advancing the field of flexible and printed electronics, where OFETs are a key component.
Development of Semiconductor Properties and Charge Carrier Mobility
Carbazole-based materials are well-regarded for their hole-transporting capabilities, a fundamental property for p-type semiconductors in OFETs. However, specific charge carrier mobility values and detailed semiconductor characteristics for OFETs based explicitly on this compound are not widely reported. Research into related isomers, such as indolo[3,2-b]carbazole derivatives, has shown promising results with high mobilities, suggesting the potential of the broader fused-carbazole family. For instance, certain indolo[3,2-b]carbazole derivatives have achieved hole mobilities as high as 0.22 cm²/V·s. rsc.orgresearchgate.net
Achieving High On/Off Current Ratios and Device Stability
A high on/off current ratio is a critical metric for the performance of a transistor, indicating its ability to switch effectively between conducting and non-conducting states. While materials based on related isomers like indolo[3,2-b]carbazole have demonstrated high on/off ratios of approximately 10⁵, specific data for devices fabricated using this compound remains an area for further investigation. rsc.orgresearchgate.net
Building Blocks for Molecular Glasses and Other Electroactive/Photoactive Materials
The most clearly defined application for this compound in advanced materials science is its use as a fundamental structural unit. nih.govnih.gov The carbazole ring system is readily functionalized, allowing it to be covalently linked to other molecules. nih.goviucr.org This characteristic makes it a versatile building block for designing more complex functional materials. nih.gov
Specifically, this compound is noted as a convenient building block for the synthesis of molecular glasses. nih.goviucr.orgresearchgate.net Molecular glasses are amorphous organic solids that exist in a glassy state at room temperature, preventing the crystallization that can be detrimental to the performance of thin-film electronic devices. The structural rigidity and planarity of the this compound core contribute to the formation of stable amorphous films, a desirable trait for materials used in organic electronics. rsc.org Its nearly co-planar carbazole and benzofuran (B130515) rings, with a dihedral angle of just 3.31 (3)°, facilitate strong intermolecular interactions, which are important for charge transport. nih.goviucr.orgresearchgate.netnih.gov This inherent property makes it a valuable component for a wide range of electroactive and photoactive materials used in various optoelectronic devices. nih.govnih.goviucr.orgresearchgate.net
Biological Activity and Mechanistic Investigations
In Vitro Anticancer Activity Studies
Derivatives of the benzofuran (B130515) and carbazole (B46965) families have demonstrated notable efficacy against various cancer cell lines, operating through mechanisms that include inducing cell death and inhibiting metastasis.
Carbazole and benzofuran derivatives have shown a broad spectrum of cytotoxic and antiproliferative activities against numerous human cancer cell lines. nih.govnih.gov For instance, a novel synthetic benzofuran lignan (B3055560) demonstrated a dose-dependent inhibition of cell growth in Jurkat cells with an IC₅₀ value of approximately 80 nM. nih.gov Similarly, a bis-carbazole derivative was found to be highly active against MDA-MB-231 breast cancer cells. mdpi.com Studies on various derivatives have established their potency against lung, breast, colon, and nervous system cancers. nih.govmdpi.comnih.gov
The cytotoxic potential often varies based on the specific chemical substitutions on the core scaffold and the cancer cell line being tested. nih.gov For example, certain tetrahydrocarbazoles were most active against the Calu1 lung carcinoma cell line with an IC₅₀ of 2.5 nM. nih.gov Another derivative, SL-3-19, was potent against HepG2 liver cancer and MCF-7 breast cancer cells, with IC₅₀ values of 12 nM and 14 nM, respectively. nih.gov The benzofuran-2-carboxamide (B1298429) derivative 50g showed high potency against HCT-116, HeLa, HepG2, and A549 cells. nih.gov
Table 1: Cytotoxic Activity of Selected Benzofuran and Carbazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ Value(s) | Reference |
| Benzofuran Lignan (Benfur) | Jurkat (T-cell leukemia) | ~80 nM | nih.gov |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 µM | nih.gov |
| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | 0.73 µM | nih.gov |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.57 µM | nih.gov |
| Tetrahydrocarbazole (Compound 3) | Calu1 (Lung) | 2.5 nM | nih.gov |
| SL-3-19 (Carbazole derivative) | HepG2 (Liver) | 12 nM | nih.gov |
| SL-3-19 (Carbazole derivative) | MCF-7 (Breast) | 14 nM | nih.gov |
| Bis-carbazole (Compound 1) | MDA-MB-231 (Breast) | Lower than Ellipticine | mdpi.com |
| Mukonal (Carbazole alkaloid) | MDA-MB-231, SK-BR-3 (Breast) | 7.5 µM | researchgate.net |
A primary mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle.
Apoptosis: Many carbazole and benzofuran derivatives are potent inducers of apoptosis. A synthetic benzofuran lignan was shown to induce apoptosis in Jurkat T lymphocytes. nih.gov Similarly, the topical application of 7H-dibenzo[c,g]carbazole (7H-DBC) was found to cause hepatocellular apoptosis in mice, associated with an increase in Bax mRNA and protein expression. nih.gov A different carbazole derivative, LCY-2-CHO, induced apoptosis in malignant hematopoietic cells through a process involving Bid cleavage, the collapse of mitochondrial transmembrane potential, cytochrome c release, and caspase-3 activation. researchgate.net Another study showed that a bis-carbazole compound triggered apoptosis in MDA-MB-231 breast cancer cells by activating both caspase-8 and -9. mdpi.com
Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a common outcome of treatment with these compounds. A novel benzofuran lignan was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle in a p53-dependent manner. nih.gov Another compound, referred to as 7h, also induced cell cycle arrest at the G2/M phase in HCT116 and SW620 colon cancer cells. researchgate.net In contrast, a benzoxazole (B165842) derivative, K313, caused moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov The indole (B1671886) derivative NB7M was found to arrest SMS-KCNR cells in the S phase and SH-SY5Y cells in the G1 phase. nih.gov This ability to halt cell proliferation at different checkpoints highlights the diverse molecular pathways these compounds can influence. mdpi.commdpi.com
Table 2: Mechanisms of Cell Death Induced by Related Compounds
| Compound/Derivative | Cell Line(s) | Mechanism | Effect | Reference |
| Benzofuran Lignan (Benfur) | Jurkat (p53+/+) | Cell Cycle Arrest | G2/M phase arrest | nih.gov |
| Compound 7h | HCT116, SW620 | Cell Cycle Arrest | G2/M phase arrest | researchgate.net |
| 7H-dibenzo[c,g]carbazole | Mouse Liver | Apoptosis | Increased apoptotic index, Bax expression | nih.gov |
| LCY-2-CHO | THP-1 (Leukemia) | Apoptosis | Caspase activation, mitochondrial pathway | researchgate.net |
| Bis-carbazole (Compound 1) | MDA-MB-231 | Apoptosis | Activation of caspase-8 and -9 | mdpi.com |
| NB7M | SMS-KCNR, SH-SY5Y | Cell Cycle Arrest | S phase and G1 phase arrest, respectively | nih.gov |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research indicates that a bis-carbazole derivative interferes with the cytoskeleton dynamics of MDA-MB-231 breast cancer cells. mdpi.com By stabilizing microtubule formation, the compound consequently perturbs the actin network, a key component in cell motility. mdpi.com This interference with the cellular machinery required for movement suggests a potential mechanism for inhibiting cancer cell migration and invasion.
Antimicrobial Activity against Bacterial and Fungal Strains
Beyond their anticancer properties, carbazole derivatives have been investigated for their effectiveness against microbial pathogens. Various synthetic carbazole compounds have demonstrated significant antibacterial and antifungal activities. researchgate.netresearchgate.net
In one study, several carbazole derivatives were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). lmaleidykla.ltresearchgate.net It was found that 3-Cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole exhibited stronger antibacterial activity against Bacillus subtilis than the reference drug amoxicillin. lmaleidykla.ltresearchgate.net Furthermore, 1,3,6-Tribromo-9H-carbazole showed more potent activity against Escherichia coli. lmaleidykla.ltresearchgate.net The nature and position of substituent groups on the carbazole ring were noted to influence the antimicrobial spectrum, with iodo-substituted carbazoles being more effective against Gram-positive bacteria and bromo-substituted ones against Gram-negative bacteria. lmaleidykla.lt
Table 3: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound | Microbial Strain | Activity Level (Compared to Amoxicillin) | Reference |
| 3-Cyano-9H-carbazole | Bacillus subtilis | Stronger | lmaleidykla.ltresearchgate.net |
| 3-Iodo-9H-carbazole | Bacillus subtilis | Stronger | lmaleidykla.ltresearchgate.net |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | Stronger | lmaleidykla.ltresearchgate.net |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Stronger | lmaleidykla.ltresearchgate.net |
Elucidation of Molecular Mechanisms of Action
Understanding how these compounds interact with cellular components at a molecular level is crucial for their development as therapeutic agents. Key investigations have focused on their interactions with DNA.
The planar, aromatic structure of the carbazole ring system makes it a candidate for interacting with DNA. nih.gov Studies on specific carbazole derivatives designed to target G-quadruplex (G4) DNA structures, which are found in promoter regions of oncogenes like Bcl-2, have provided insight into these interactions. ucl.ac.uk Using fluorescence and circular dichroism spectroscopy, researchers have shown that certain carbazole ligands bind to the Bcl-2 promoter G-quadruplex. ucl.ac.uk Molecular modeling and experimental data suggest an external stacking interaction, where the carbazole ring engages in π–π stacking with the guanine (B1146940) tetrads of the G-quadruplex. ucl.ac.uk This binding does not alter the fundamental hybrid-type topology of the G-quadruplex but does lead to a significant increase in the fluorescence of the ligands. ucl.ac.uk In the crystal structure of 7H-1-Benzofuro[2,3-b]carbazole itself, the structure is stabilized by weak C—H⋯π interactions, a form of noncovalent binding. nih.gov
Inhibition of Topoisomerase Enzymes (Type I and II)
Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Their pivotal role in cell proliferation has made them a key target for anticancer drug development. The inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells.
The carbazole nucleus is a well-established scaffold for the development of topoisomerase inhibitors. echemcom.comijrpc.com Numerous studies have demonstrated the ability of various carbazole derivatives to inhibit both topoisomerase I and topoisomerase II. For instance, symmetrically substituted carbazole derivatives, such as 3,6-di(2-furyl)-9H-carbazole, have been identified as novel catalytic inhibitors of topoisomerase IIα. nih.govnih.gov These compounds were found to selectively inhibit the relaxation and decatenation activities of the topoisomerase IIα isoform with minimal effects on the IIβ isoform. nih.govnih.gov Further research on carbazole–thiosemicarbazone hybrids has also yielded potent non-intercalative topoisomerase II catalytic inhibitors. rsc.org
While direct experimental data on the topoisomerase inhibitory activity of 7H-Benzofuro[2,3-b]carbazole is not yet available, its structural similarity to known carbazole-based topoisomerase inhibitors suggests that it may possess similar properties. The planar, aromatic nature of the benzofurocarbazole system could facilitate intercalation into DNA or interaction with the enzyme-DNA complex, which are common mechanisms of topoisomerase inhibition.
Table 1: Examples of Carbazole Derivatives as Topoisomerase II Inhibitors
| Compound Name | Topoisomerase Target | Key Findings |
|---|---|---|
| 3,6-di(2-furyl)-9H-carbazole | Topoisomerase IIα | Selectively inhibits relaxation and decatenation activities. nih.govnih.gov |
| 2,7-Di(2-furyl)-9H-carbazole | Topoisomerase IIα and IIβ | Moderately affects the functionality of both isoforms. nih.govnih.gov |
| 3,6-Di(2-thienyl)-9H-carbazole | Topoisomerase IIα and IIβ | Moderately affects the functionality of both isoforms. nih.govnih.gov |
| Carbazole–thiosemicarbazone hybrids | Topoisomerase II | Act as non-intercalative catalytic inhibitors. rsc.org |
Modulation of Specific Cellular Pathways and Molecular Targets (e.g., Rac1 activation)
The Ras superfamily of small GTPases, including Rac1, plays a crucial role in signal transduction pathways that govern cell proliferation, differentiation, and migration. Dysregulation of Rac1 signaling is frequently observed in various cancers and is associated with increased tumor growth and metastasis. nih.gov Consequently, the modulation of Rac1 activity has emerged as a promising strategy for cancer therapy.
Currently, there is a lack of direct evidence linking this compound to the modulation of Rac1 activation. However, some studies have explored the effects of carbazole-containing compounds on related signaling pathways. For example, certain carbazole derivatives have been shown to inhibit the Ras1/MAPK pathway in the pathogenic fungus Candida albicans, leading to a reduction in its virulence. nih.gov While this occurs in a different organism and targets a related but distinct pathway, it highlights the potential for carbazole-based structures to interact with and modulate GTPase signaling.
The development of specific inhibitors of the Rac1 signaling pathway is an active area of research, with several small molecules identified that can inhibit Rac1-GEF (Guanine nucleotide exchange factor) interactions or other aspects of Rac1 function. nih.gov Future investigations are warranted to determine if this compound or its derivatives can exert any influence on the Rac1 pathway in human cells.
Impact on Gene Expression and Protein Phosphorylation (e.g., p53, bcl-2)
The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death. The p53 protein acts as a "guardian of the genome" by inducing cell cycle arrest or apoptosis in response to cellular stress, while the Bcl-2 family comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control mitochondrial outer membrane permeabilization. nih.gov The interplay between p53 and Bcl-2 is critical in determining a cell's fate. nih.gov
Recent studies have shown that certain carbazole derivatives can directly interact with and stabilize mutant forms of p53. For instance, a class of carbazole-based compounds has been developed as pharmacological chaperones that can stabilize the oncogenic p53-Y220C mutant, which is present in a significant number of human cancers. nih.gov This stabilization can potentially restore some of the tumor-suppressive functions of the mutant p53 protein.
Furthermore, p53 is known to regulate the expression of Bcl-2 family members. nih.gov By influencing p53 activity, compounds like this compound could indirectly affect the phosphorylation status and expression levels of Bcl-2 proteins, thereby shifting the balance towards apoptosis in cancer cells. While direct evidence for this compound's effect on p53 and Bcl-2 is pending, the established activity of related carbazole scaffolds in this area provides a strong rationale for further investigation.
Telomerase Inhibition (as observed for related carbazole derivatives)
Telomerase is a ribonucleoprotein enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division and eventual cellular senescence. In contrast, the vast majority of cancer cells exhibit reactivated telomerase, which allows them to overcome this natural limit to proliferation and achieve cellular immortality. This makes telomerase a highly attractive target for anticancer therapy.
A prominent mechanism for inhibiting telomerase is the stabilization of G-quadruplex structures in the telomeric DNA. The guanine-rich telomeric DNA can fold into these four-stranded structures, which are not recognized by telomerase, thereby inhibiting its function. A large number of carbazole derivatives have been designed and synthesized as G-quadruplex stabilizing ligands and, consequently, as telomerase inhibitors. rsc.orgnih.govmdpi.comutexas.edunih.gov
For example, dimeric carbazole-benzimidazole ligands have been shown to have a high affinity and selectivity for G-quadruplex DNA over duplex DNA, leading to efficient telomerase inhibition. rsc.org Similarly, a β-carboline-benzimidazole derivative was found to effectively stabilize telomeric G-quadruplex DNA and inhibit telomerase activity, inducing apoptosis in cancer cells. nih.gov The planar and aromatic structure of this compound makes it a plausible candidate for a G-quadruplex stabilizer and, by extension, a telomerase inhibitor.
Table 2: Examples of Carbazole-Containing Telomerase Inhibitors
| Compound Class | Mechanism of Action | Key Findings |
|---|---|---|
| Dimeric carbazole-benzimidazole ligands | G-quadruplex stabilization | High affinity and selectivity for G-quadruplex DNA; efficient telomerase inhibition. rsc.org |
| β-carboline-benzimidazole derivatives | G-quadruplex stabilization | Efficiently stabilizes telomeric G-quadruplex DNA; inhibits telomerase activity. nih.gov |
| 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) | G-quadruplex stabilization | Suppresses telomerase activity and induces senescence in cancer cells. nih.gov |
Chemical Modifications and Structure Activity Relationships Sar
Design and Synthesis of Functionalized 7H-Benzofuro[2,3-b]carbazole Derivatives
The synthesis of the parent this compound has been achieved through a multi-step process. nih.gov A key strategy involves the reaction of tert-butyl-3-(2,2-di(ethoxycarbonyl)vinyl)-2-(bromomethyl)-1H-indole-1-carboxylate with benzo[b]furan in the presence of anhydrous zinc bromide (ZnBr2) in dry 1,2-dichloroethane (B1671644). nih.gov This is followed by removal of the solvent, quenching with acidified ice-water, extraction, and purification by column chromatography. nih.gov The carbazole (B46965) ring system is inherently amenable to functionalization, allowing for the introduction of various substituents to tailor the compound's properties. nih.gov
The design of functionalized derivatives often targets specific applications. For instance, in the realm of materials science, modifications are aimed at creating molecular glasses with desirable electroactive and photoactive properties. nih.gov This involves the covalent linkage of other molecules to the carbazole ring, a process that is readily achievable. nih.gov In the context of medicinal chemistry, the introduction of pharmacophores is a common strategy to enhance biological activity.
Systematic Studies on the Impact of Substituents on Photophysical Properties
The photophysical properties of carbazole-based compounds are highly sensitive to the nature and position of substituents. While specific data on a systematic series of this compound derivatives is not extensively available in the reviewed literature, the principles of substituent effects can be inferred from studies on related carbazole derivatives.
Generally, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission characteristics of the molecule. For instance, in other carbazole systems, the position of substitution has been shown to have a profound impact. These modifications can lead to shifts in the emission wavelength, with electron-withdrawing groups often inducing a red-shift in the emission spectrum. The photoluminescence quantum yields and lifetimes are also strongly influenced by the nature of the substituents.
The inherent planarity of the this compound system, with a dihedral angle of approximately 3.31° between the carbazole and benzofuran (B130515) rings, provides a rigid framework for studying these effects. nih.gov This planarity facilitates π-electron delocalization, which is a key determinant of the photophysical behavior. Future systematic studies on substituted 7H-Benzofuro[2,3-b]carbazoles are needed to fully elucidate the structure-photophysical property relationships.
Investigation of Substituent Effects on Electronic Properties and Charge Transport
The electronic properties and charge transport capabilities of this compound derivatives are of significant interest for their potential applications in organic electronics. The carbazole moiety is well-known for its hole-transporting properties, and functionalization provides a means to tune these characteristics. mdpi.com
The introduction of substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com For example, studies on related benzothiazole (B30560) derivatives have shown that electron-withdrawing groups like -NO2 can lower both HOMO and LUMO energy levels, leading to a reduced energy gap. mdpi.com Conversely, electron-donating groups can raise the HOMO level. These modifications are crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices.
In carbazole-based materials, the presence of both electron-donating and electron-accepting moieties can lead to a more pronounced charge distribution, which may facilitate electron transport. rsc.org The strategic placement of electron-deficient groups at the periphery of the molecule can create efficient electron transport channels. rsc.org While detailed experimental data on the charge transport properties of a series of functionalized 7H-Benzofuro[2,3-b]carbazoles is limited, the established principles from related systems provide a strong foundation for future investigations.
Structure-Activity Relationships in Biological Contexts (e.g., anticancer, antimicrobial activities)
Carbazole derivatives have a well-documented history of exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The planar structure of the this compound core makes it a promising scaffold for developing new therapeutic agents.
Anticancer Activity:
Numerous studies have explored the structure-activity relationships (SAR) of carbazole derivatives as anticancer agents. The introduction of various substituents can significantly impact their cytotoxic activity. For example, in a series of novel carbazole analogues, certain compounds displayed selective growth inhibition on HeLa cell lines. nih.gov The presence of specific substituents, such as diethoxy-benzylidene and chloro groups, was found to be associated with promising anti-tumor properties. nih.gov
In other related benzofuran derivatives, the addition of halogen atoms like bromine, chlorine, or fluorine has consistently led to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets. nih.gov The position of the halogen on the benzofuran ring is also a critical determinant of its biological activity. nih.gov Furthermore, the introduction of a nitro group has been shown to boost activity, potentially by affecting DNA stability in cancer cells. nih.gov
| Compound Type | Key Substituents | Observed Anticancer Activity |
| Heteroannulated Carbazoles | 3',4'-diethoxy-benzylidene, 6-chloro, 8-methyl | Promising anti-tumor properties against HeLa cancer cell line. nih.gov |
| Halogenated Benzofurans | Bromine, Chlorine, Fluorine | Significant increase in anticancer activities. nih.gov |
| Nitro-substituted Benzofurans | Nitro group | Boosted activity, potentially through DNA interaction. nih.gov |
Antimicrobial Activity:
Carbazole derivatives have also demonstrated significant potential as antimicrobial agents. nih.govnih.gov The introduction of different functional groups can modulate their activity against various bacterial and fungal strains. For instance, N-substituted carbazoles have been extensively studied. The incorporation of a 1,2,4-triazole (B32235) moiety has been shown to increase antifungal activity against C. albicans, while an imidazole (B134444) moiety appears to be favorable for antibacterial efficacy against a range of bacteria, including S. aureus and E. coli. nih.gov
The lipophilic character of carbazole derivatives can facilitate their passage through microbial cell membranes, thereby inhibiting their growth. nih.gov The specific nature of the substituent plays a crucial role in determining the spectrum and potency of antimicrobial action. For example, chloro-substituted derivatives have exhibited outstanding antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov
| Compound Type | Key Substituents | Observed Antimicrobial Activity |
| N-substituted Carbazoles | 1,2,4-triazole moiety | Increased antifungal activity against C. albicans. nih.gov |
| N-substituted Carbazoles | Imidazole moiety | Favorable antibacterial efficacy against S. aureus and E. coli. nih.gov |
| Chloro-substituted Carbazoles | Chloro group | Outstanding activity against various bacteria and fungi. nih.gov |
Rational Strategies for Tuning Compound Properties through Structural Tailoring
The diverse applications of this compound derivatives necessitate rational design strategies to fine-tune their properties. The extensive research on related carbazole and benzofuran systems provides a roadmap for this structural tailoring.
For applications in organic electronics , the key is to modulate the HOMO and LUMO energy levels to optimize charge injection and transport. This can be achieved by introducing electron-donating and electron-withdrawing groups at specific positions on the carbazole and benzofuran rings. For example, to create efficient electron transport materials, strong electron-accepting moieties like oxadiazole and cyano groups can be incorporated. rsc.org The goal is to achieve a balance between electron and hole transport for efficient device performance.
In the context of medicinal chemistry , the focus is on enhancing biological activity and selectivity while minimizing toxicity. Structure-activity relationship studies are paramount in this endeavor. The introduction of halogens, nitro groups, and various heterocyclic moieties has proven to be an effective strategy for boosting anticancer and antimicrobial activities. nih.govnih.gov Furthermore, modifications that improve water solubility and bioavailability are crucial for developing clinically viable drug candidates. The use of prodrug strategies, where a bioreversible moiety is attached to the active compound, can also be employed to improve pharmacokinetic properties.
The planar and rigid structure of the this compound core serves as an excellent platform for these modifications. nih.gov By systematically varying the substituents and evaluating the resulting changes in photophysical, electronic, and biological properties, researchers can develop a comprehensive understanding of the structure-property relationships, paving the way for the rational design of novel and highly effective this compound-based materials and therapeutic agents.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of complex heterocyclic systems like 7H-benzofuro[2,3-b]carbazole and its derivatives often relies on multi-step procedures. While classical methods and palladium-catalyzed reactions are utilized, there is a significant opportunity for the development of more efficient and versatile synthetic strategies. google.com Future research will likely focus on novel catalytic systems that offer higher yields, milder reaction conditions, and greater tolerance of diverse functional groups. scirp.org
One promising avenue is the use of transition-metal catalyzed cycloaddition reactions. For instance, rhodium-catalyzed [2+2+2]-cycloadditions have emerged as a powerful tool for constructing aromatic systems. scirp.org A specific intramolecular cyclization of a benzofuranyl diyne has been shown to produce the carbazole (B46965) core, representing an innovative and direct route to the benzo-annulated carbazole skeleton. scirp.orgscirp.org Further exploration of catalysts, such as those based on rhodium or iridium, and different reaction pathways, like dehydro Diels-Alder additions followed by rearrangement, could lead to more streamlined and atom-economical syntheses. scirp.org Additionally, advancing palladium-catalyzed methods, such as Buchwald-Hartwig amination, could enable the construction of a wider library of derivatives from readily available precursors. google.comresearchgate.net
Advanced Characterization of Excited-State Processes and Transient Phenomena
The utility of this compound and its derivatives in optoelectronics is fundamentally governed by their behavior in the excited state. Planar, rigid, fused-ring systems like this are attractive for applications such as Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs) because they can support narrowband emission and high photoluminescence quantum yields. acs.org A critical parameter is the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which needs to be small for efficient TADF. acs.org
Future work must employ advanced spectroscopic and computational techniques to build a comprehensive picture of these excited-state dynamics. Time-resolved photoluminescence measurements are crucial for investigating the character of charge-transfer (CT) excited states and understanding the kinetics of fluorescence and phosphorescence. acs.org Probing transient phenomena will elucidate the mechanisms of intersystem crossing and reverse intersystem crossing, which are central to the performance of TADF materials. acs.org Furthermore, computational methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO/LUMO), and the nature of excited states, helping to rationalize experimental findings and guide molecular design.
Rational Design and Synthesis of Derivatives for Specific Applications in Optoelectronics
The this compound core is an excellent electron donor and hole-transporting unit, making it a versatile building block for optoelectronic materials. acs.orgarborpharmchem.com Future research will focus on the rational design and synthesis of new derivatives where this donor is strategically combined with various electron-acceptor moieties. This donor-acceptor (D-A) architecture is key to tuning the material's photophysical properties. acs.org
For example, by attaching different acceptor groups, such as dicyanopyridine, to the benzofurocarbazole donor, it is possible to modulate the intramolecular charge-transfer character and thereby tune the emission color from blue to green. acs.org The goal is to create novel TADF emitters with both high efficiency and improved stability, particularly for blue OLEDs, which require higher energy excited states that can accelerate material degradation. acs.orggoogle.com Research will also target the optimization of derivatives for use as host materials or as hole-transport layer (HTL) materials in OLEDs, leveraging the carbazole group's excellent hole transport capability and the benzofuran's ability to optimize energy levels. arborpharmchem.comresearchgate.net
Deeper Mechanistic Investigations in Complex Biological Systems
Carbazole-based molecules have demonstrated a wide range of biological activities, including anti-cancer properties. researchgate.net Derivatives of the parent carbazole structure are known to function as topoisomerase I inhibitors and antimitotic agents, which disrupt microtubule structures and induce apoptosis (programmed cell death). researchgate.netresearchgate.net While preliminary studies have identified this compound derivatives as having potential antimitotic activity, the precise mechanisms remain an area for intensive investigation. researchgate.net
Future research should move beyond initial screening to perform in-depth mechanistic studies. This involves identifying the specific molecular targets and understanding the interactions at the atomic level. For example, clarifying how these compounds bind to tubulin or inhibit topoisomerase I is essential. researchgate.net Such studies would help to understand the structure-activity relationships and explain why certain derivatives exhibit potent activity. researchgate.net A deeper mechanistic understanding will not only validate the potential of this scaffold in oncology but could also uncover new therapeutic applications in areas such as antiviral or neurodegenerative disease research. researchgate.net
Potential for Integration into Multifunctional Materials and Hybrid Systems
The unique combination of properties inherent in the this compound scaffold—namely its rigidity, electronic characteristics, and photophysical activity—makes it an ideal candidate for inclusion in more complex material systems. acs.org Future research will likely explore the integration of this compound into multifunctional materials where its primary function is combined with other capabilities, such as sensing, photoresponsiveness, or specific catalytic activity. researchgate.net
There is significant potential in creating hybrid materials. For instance, incorporating benzofurocarbazole derivatives into guest-host systems for OLEDs is a known strategy, but further optimization of the interactions between the guest emitter and the host matrix is needed to maximize device efficiency and lifetime. acs.org Another frontier is the development of hybrid organic-inorganic systems, where the benzofurocarbazole unit is interfaced with nanoparticles or metal complexes. This could lead to novel materials for photovoltaics, sensors, or photocatalysis, where the synergistic interplay between the organic and inorganic components gives rise to enhanced performance and new functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
